3,3-bis(4-fluorophenyl)prop-1-ynyl N-cycloheptylcarbamate
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Overview
Description
Cycloheptanecarbamic acid, 3,3-bis(p-fluorophenyl)-1-propynyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cycloheptane ring, a carbamic acid group, and two p-fluorophenyl groups attached to a propynyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cycloheptanecarbamic acid, 3,3-bis(p-fluorophenyl)-1-propynyl ester typically involves multi-step reactions. One common method includes the reaction of 3-fluorobromobenzene with n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of 3,3’-difluorobenzophenone . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Cycloheptanecarbamic acid, 3,3-bis(p-fluorophenyl)-1-propynyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cycloheptanecarbamic acid, 3,3-bis(p-fluorophenyl)-1-propynyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of cycloheptanecarbamic acid, 3,3-bis(p-fluorophenyl)-1-propynyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Shares structural similarities but lacks the cycloheptane ring and carbamic acid group.
Bis(4-fluorophenyl) sulfone: Contains two p-fluorophenyl groups but differs in the functional groups attached.
Uniqueness
Cycloheptanecarbamic acid, 3,3-bis(p-fluorophenyl)-1-propynyl ester is unique due to its combination of a cycloheptane ring, carbamic acid group, and propynyl ester, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
101052-66-8 |
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Molecular Formula |
C23H23F2NO2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3,3-bis(4-fluorophenyl)prop-1-ynyl N-cycloheptylcarbamate |
InChI |
InChI=1S/C23H23F2NO2/c24-19-11-7-17(8-12-19)22(18-9-13-20(25)14-10-18)15-16-28-23(27)26-21-5-3-1-2-4-6-21/h7-14,21-22H,1-6H2,(H,26,27) |
InChI Key |
SJOLDGBCZGNCMT-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)OC#CC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CCCC(CC1)NC(=O)OC#CC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
101052-66-8 | |
Synonyms |
Di-(p-fluorophenyl)propynyl-N-cycloheptyl-carbamate |
Origin of Product |
United States |
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